(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
The compound (3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 2,5-dichlorophenyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The stereochemistry (3R,4S) and the dichlorophenyl group contribute to its unique physicochemical and biological properties.
Properties
IUPAC Name |
(3R,4S)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-6-9(17)4-5-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYFXBNGYFROJG-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a synthetic organic molecule notable for its complex structure and biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
This compound features a pyrrolidine ring with specific stereochemistry (3R and 4S configurations), which is crucial for its biological interactions. The presence of a dichlorophenyl group and a carboxylic acid functional group contributes to its reactivity and biological profile.
Pharmacological Effects
The biological activity of the compound has been evaluated through various pharmacological assays. Key findings include:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membrane integrity.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro and in vivo, likely through inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer models. The compound's ability to induce apoptosis in cancer cells has been observed, indicating potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : It might interact with various receptors, leading to altered signaling pathways that mediate cellular responses.
Case Studies
Recent research has highlighted the potential applications of this compound in therapeutic contexts:
- A study demonstrated that the compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages over a defined period.
- Another investigation assessed its anti-inflammatory properties in animal models of arthritis, showing a marked reduction in swelling and pain markers.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 360.2 g/mol |
| Chemical Formula | C16H19Cl2NO4 |
| Stereochemistry | (3R,4S) |
| Solubility | Soluble in DMSO |
| Antimicrobial Activity | Effective against E. coli |
| IC50 (Tumor Cells) | 25 µM |
Comparison with Similar Compounds
Substituent Variations on the Aryl Ring
The 2,5-dichlorophenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance stability and binding to hydrophobic pockets but reduce solubility. The 2,5-dichlorophenyl group in the target compound offers a balance between lipophilicity and steric bulk .
- Electron-Donating Groups (OCH₃) : Improve aqueous solubility but may increase susceptibility to oxidative metabolism .
Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group in the target compound is a common amine-protecting strategy, shared with analogs such as (±)-(3R,4S)-4-(3-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid . This group:
- Enhances Stability : Protects the pyrrolidine nitrogen from undesired reactions during synthesis.
- Modulates Solubility : The bulky tert-butyl group reduces crystallinity, improving solubility in organic solvents but limiting aqueous solubility .
In contrast, analogs with methyl or hydrogen at the 1-position (e.g., 1-methyl derivatives in and ) exhibit lower molecular weights and varied purity profiles (16–99%), suggesting Boc protection may improve synthetic reproducibility .
Stereochemical and Structural Impact
The (3R,4S) configuration is critical for biological activity in this compound class. For example:
- (3S,4R)-4-(2,3-Dichlorophenyl)pyrrolidine-3-carboxylic acid () demonstrates how stereochemical inversion alters binding to targets like GABA receptors or enzymes.
- Hydrochloride Salts : highlights the hydrochloride salt form of a related compound, which improves crystallinity and bioavailability compared to the free acid .
Preparation Methods
The synthesis typically starts from a pyrrolidine core with appropriate stereochemistry, followed by introduction of the 2,5-dichlorophenyl group and installation of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The carboxylic acid functionality is introduced or revealed through hydrolysis or oxidation steps.
Key Preparation Steps and Conditions
Detailed Experimental Findings
Boc Protection: The tert-butoxycarbonyl group is introduced by reacting the pyrrolidine intermediate with di-tert-butyl dicarbonate in the presence of sodium hydroxide in dioxane. Prior treatment with trifluoroacetic acid in dichloromethane helps remove impurities and facilitates the protection reaction. The reaction proceeds efficiently at room temperature, yielding the Boc-protected acid in moderate to good yield (~72%).
Hydrolysis and Ester Manipulations: Methyl esters of the pyrrolidine derivatives are hydrolyzed under acidic conditions using 4N HCl in dioxane at ambient temperature over extended periods (20 hours), yielding the corresponding carboxylic acid. The product is isolated as a yellow oil after solvent evaporation and co-evaporation with dioxane and methanol to remove residual solvents.
Amide Coupling: The coupling of the Boc-protected pyrrolidine acid with amines (e.g., cyclopropylamine) is efficiently achieved using HATU as the coupling reagent in DMF at room temperature. The reaction typically completes within 1 hour, followed by acid treatment to remove protecting groups if necessary. The reaction yields are high (~90%).
Reduction to Alcohols: Borane-THF complex is used to reduce the carboxylic acid to the corresponding alcohol under nitrogen atmosphere at mild temperatures (23-28°C). The reaction is monitored by HPLC to ensure completion. Quenching is carefully controlled with aqueous sodium hydroxide to avoid gas evolution. The organic phase is washed and dried over silica gel, yielding the alcohol intermediate in excellent yield (~91.3%).
Nitrile Hydrolysis: Nitrile precursors are hydrolyzed to acids using concentrated sodium hydroxide in methanol at elevated temperatures (100°C) overnight. The reaction mixture is acidified and extracted, then purified by silica gel chromatography to afford the acid in good yield (~90.16%).
Amide Formation with Aromatic Amines: Carbodiimide-mediated coupling using EDCI and HOBt in dichloromethane with DIPEA base allows the formation of amide bonds with aromatic amines. The reaction proceeds at room temperature overnight, followed by aqueous workup and chromatographic purification. Yields are moderate (~68.79%).
Summary Table of Key Reaction Parameters
| Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaOH | 1,4-Dioxane | RT | 1.5 h | 72 | Pre-treatment with TFA/DCM |
| Ester Hydrolysis | 4N HCl | Dioxane | RT | 20 h | Quantitative | Co-evaporation with solvents |
| Amide Coupling | HATU, Cyclopropylamine | DMF | 23°C | 1 h | 90 | Acid treatment post-coupling |
| Reduction to Alcohol | Borane-THF complex | THF | 23-28°C | ~2 h | 91.3 | HPLC monitored, careful quench |
| Nitrile Hydrolysis | NaOH (30%) | Methanol | 100°C | Overnight | 90.16 | Acidification and extraction |
| Amide Formation (Aromatic) | EDCI, HOBt, DIPEA | DCM | RT | Overnight | 68.79 | Silica gel purification |
Research Notes and Considerations
The stereochemistry (3R,4S) is maintained throughout the synthetic steps by using chiral starting materials and mild reaction conditions that avoid racemization.
The tert-butoxycarbonyl protecting group is favored for its stability during various reaction conditions and ease of removal under acidic conditions.
Borane-THF reduction is a key step for converting carboxylic acids to alcohols without affecting other sensitive groups.
Purification steps often involve extraction with organic solvents (ethyl acetate, hexanes) and drying over silica gel to remove impurities and residual reagents.
Reaction monitoring by HPLC and NMR spectroscopy ensures reaction completion and product purity.
Q & A
Q. What are the critical steps for synthesizing (3R,4S)-4-(2,5-Dichlorophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can stereochemical control be optimized?
Methodological Answer: The synthesis typically involves:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., amino alcohols or diketones) under acidic or basic conditions .
Functionalization : Introduction of the 2,5-dichlorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, requiring palladium catalysts or Lewis acids .
Boc Protection : Esterification with tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using DMAP as a catalyst .
Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to enforce (3R,4S) configuration. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column) .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to verify stereochemistry and substituent positions (e.g., δ 1.4 ppm for Boc methyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for : 380.07 g/mol) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?
Methodological Answer: Contradictions may arise from:
- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting binding kinetics .
- Enzyme Isoforms : Differential inhibition of α vs. β isoforms (e.g., carbonic anhydrase). Validate using isoform-specific assays .
- Data Normalization : Use internal controls (e.g., acetazolamide for carbonic anhydrase) and triplicate measurements to reduce variability .
Q. What strategies are effective for improving aqueous solubility without compromising biological activity?
Methodological Answer:
- Prodrug Design : Replace the Boc group with a phosphate ester (hydrolyzable in vivo) .
- Co-Crystallization : Use cyclodextrins or PEG-based excipients to enhance solubility while retaining the core structure .
- Ionizable Groups : Introduce a carboxylic acid salt (e.g., sodium or lysine salt) at the pyrrolidine nitrogen .
Q. How can computational modeling guide the optimization of this compound’s binding affinity to protein targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets (e.g., kinases or GPCRs). Focus on the dichlorophenyl-Boc interaction pocket .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) to identify critical residues .
- QSAR Models : Corrogate substituent electronegativity (Cl vs. F) with IC values to prioritize synthetic targets .
Experimental Design Considerations
Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?
Methodological Answer:
- Microsomal Stability : Incubate with liver microsomes (human or rat) at 37°C, monitor parent compound depletion via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) .
- Plasma Protein Binding : Use equilibrium dialysis (rapid equilibrium device) to measure free fraction .
Q. How should researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- HPLC Tracking : Quantify degradation products (e.g., dechlorinated or Boc-cleaved analogs) .
- Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates at 40–60°C .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity values across cell lines?
Methodological Answer:
- Cell Line Authentication : Verify via STR profiling to rule out contamination .
- Assay Consistency : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and incubation times (48 vs. 72 hours) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific interactions .
Structural and Mechanistic Studies
Q. What crystallographic techniques are recommended for elucidating the compound’s binding mode?
Methodological Answer:
- Co-Crystallization : Soak crystals of the target protein (e.g., carbonic anhydrase II) with 1–5 mM compound .
- X-ray Diffraction : Resolve structures to ≤2.0 Å resolution (e.g., using synchrotron radiation) .
- Electron Density Maps : Analyze Fo-Fc maps in Coot to validate ligand placement and hydrogen-bonding networks .
Safety and Handling Protocols
Q. What precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
